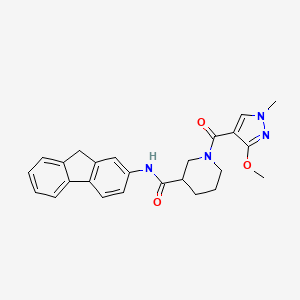

N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-28-15-22(24(27-28)32-2)25(31)29-11-5-7-17(14-29)23(30)26-19-9-10-21-18(13-19)12-16-6-3-4-8-20(16)21/h3-4,6,8-10,13,15,17H,5,7,11-12,14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFBDZKTBZQJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Fluorenyl Intermediate: : Starting with fluorene, the compound undergoes bromination to form 2-bromofluorene. This intermediate is then subjected to a Grignard reaction with magnesium and an appropriate alkyl halide to introduce the desired substituent at the 2-position.

-

Synthesis of the Pyrazole Ring: : The pyrazole ring is synthesized separately through the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by methylation and methoxylation to introduce the 3-methoxy-1-methyl substituents.

-

Coupling with Piperidine: : The fluorenyl and pyrazole intermediates are then coupled with a piperidine derivative through an amide bond formation. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the fluorenyl and pyrazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can be performed on the carbonyl groups using agents like lithium aluminum hydride or sodium borohydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring. Halogenation followed by substitution with nucleophiles such as amines or thiols is common.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) followed by nucleophiles.

Major Products

Oxidation: Formation of fluorenone derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme functions and receptor-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways involved in diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers and coatings, due to its structural versatility.

Mecanismo De Acción

The mechanism of action of N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the pyrazole and piperidine rings can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s unique scaffold can be contextualized against analogs with shared structural motifs, such as fluorenyl groups, piperidine/piperazine derivatives, or pyrazole-containing molecules. Below is a systematic comparison:

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Contains a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine linked to an acetic acid group (CAS: 180576-05-0) .

- Key Differences :

- The target compound features a piperidine carboxamide core, whereas this analog uses a piperazine ring with an acetic acid terminus.

- The Fmoc group in the analog serves as a protecting group for amines, contrasting with the target’s 3-methoxy-1-methylpyrazole carbonyl, which may enhance metabolic stability or binding specificity.

- Functional Implications :

3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one (FP01)

- Structure: A chalcone derivative with a fluorenyl group and a chlorofuran-substituted propenone chain .

- Key Differences: FP01 lacks the piperidine and pyrazole motifs but shares the fluorenyl group. The target’s pyrazole carbonyl may confer rigidity and hydrogen-bonding capacity absent in FP01’s linear propenone chain.

- Biological Activity: FP01 and related pyrazoline derivatives exhibit antimicrobial and antioxidant properties .

Cannabinoid Receptor Ligands (e.g., WIN 55212-2)

- Structure : WIN 55212-2 contains a pyrazole ring but lacks the fluorenyl and piperidine groups .

- Pharmacological Insights: Pyrazole derivatives like WIN 55212-2 show higher affinity for CB2 cannabinoid receptors (e.g., Ki = 1.9 nM for CB2 vs. 62.3 nM for CB1) . The target compound’s pyrazole moiety may similarly influence receptor selectivity, though its piperidine-fluorenyl scaffold likely redirects binding to non-cannabinoid targets.

Data Table: Structural and Functional Comparison

Actividad Biológica

N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide, also known as a derivative of pyrazole and piperidine, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural components, including a fluorenyl moiety and a pyrazole ring, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 431.48 g/mol. The structure features a piperidine ring substituted with a carbonyl group linked to a methoxy-pyrazole moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H25N3O4 |

| Molecular Weight | 431.48 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives similar to this compound can inhibit various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on cell proliferation in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria. Its activity may be attributed to the ability of the pyrazole ring to interact with bacterial enzymes or membranes.

3. Neuroprotective Effects

There is emerging evidence that compounds containing the piperidine structure may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Mechanistic studies suggest modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting cell death through apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological efficacy. Structure-activity relationship (SAR) studies have identified key functional groups that influence potency against specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for constructing the piperidine-pyrazole-fluorene scaffold in this compound?

- Methodology :

- Stepwise coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the fluorenyl group to the piperidine ring, followed by amide bond formation with the pyrazole carbonyl moiety. For example, describes similar coupling reactions using Pd₂(dba)₃/XPhos under inert conditions .

- Protection/deprotection : Protect reactive amines (e.g., with Boc groups) during synthesis, as shown in for pyrazole intermediates (88% yield for tert-butyl-protected intermediates) .

- Key challenges : Steric hindrance from the fluorenyl group may require optimized reaction temperatures (e.g., 100–110°C) and prolonged reaction times (12–16 hours).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazole (e.g., methoxy and methyl groups at C3 and N1 positions) and piperidine substitution patterns. provides NMR data for structurally related pyrazolo[4,3-b]pyridines .

- LC-MS/HPLC : Monitor purity (>95%) and molecular weight accuracy. For example, highlights LC-MS validation of PF-06683324, a structurally analogous kinase inhibitor .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Experimental design :

- Control experiments : Compare activity in cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based assays to distinguish direct target engagement from off-target effects. details kinase selectivity profiling for EGFR mutants using in vitro panels .

- Metabolic stability : Assess compound stability in microsomal assays (e.g., liver S9 fractions) to rule out rapid degradation as a cause of inconsistent activity.

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound while retaining target affinity?

- ADME optimization :

- LogP adjustment : Introduce polar groups (e.g., carboxylates) to reduce logP, improving solubility. describes fluorenyl-protected piperidine carboxylic acids as intermediates for such modifications .

- Metabolic blocking : Fluorinate metabolically labile positions (e.g., methyl groups on pyrazole) to slow CYP450-mediated oxidation. ’s PF-06747775 uses fluorine substitutions to enhance metabolic stability .

- In vivo validation : Use rodent PK studies with LC-MS quantification to measure bioavailability and half-life.

Q. How can researchers address discrepancies in crystallographic vs. computational docking models of this compound bound to its target?

- Resolution strategies :

- Co-crystallization : Attempt co-crystallization with the target protein under varied conditions (e.g., pH 6.5–7.5, PEG precipitants). ’s fluorenyl-carbamate crystal structure (0.010 Å mean C–C bond accuracy) exemplifies rigorous crystallographic validation .

- Molecular dynamics (MD) : Run MD simulations (e.g., 100 ns trajectories) to assess ligand flexibility and binding pocket interactions. Compare results with mutagenesis data (e.g., alanine scanning) to validate docking poses.

Methodological Notes

- Synthetic reproducibility : Replicate reaction conditions precisely (e.g., anhydrous DMF, argon atmosphere) to avoid side products, as shown in ’s synthesis of pyrazolo[4,3-b]pyridines .

- Data rigor : Use orthogonal analytical methods (e.g., IR for carbonyl verification in ) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.